1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid

CNS drug design lipophilicity optimization ADME property tuning

1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid (CAS 1889978-96-4) is a 1,1-disubstituted cyclobutane scaffold bearing one carboxylic acid and one methyl ester group, with a gem-dimethyl substitution at the 3-position. Molecular formula C₉H₁₄O₄, molecular weight 186.20 g/mol, computed XLogP3-AA of 1.3, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
Cat. No. B13075546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(C(=O)O)C(=O)OC)C
InChIInChI=1S/C9H14O4/c1-8(2)4-9(5-8,6(10)11)7(12)13-3/h4-5H2,1-3H3,(H,10,11)
InChIKeyMQNVVFYTKUTCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid: A gem-Dimethyl-Substituted Cyclobutane Monoester–Monoacid Scaffold for Property-Driven Lead Optimization


1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid (CAS 1889978-96-4) is a 1,1-disubstituted cyclobutane scaffold bearing one carboxylic acid and one methyl ester group, with a gem-dimethyl substitution at the 3-position. Molecular formula C₉H₁₄O₄, molecular weight 186.20 g/mol, computed XLogP3-AA of 1.3, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound belongs to the class of cyclobutane-1,1-dicarboxylate monoesters, which serve as conformationally constrained building blocks in medicinal chemistry and as rigid dicarboxylic acid synthons in materials science and organometallic chemistry [2].

Why 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic Acid Cannot Be Interchanged with Related Cyclobutane Dicarboxylates or Monoacids


The 1,1-geminal substitution pattern on the cyclobutane ring creates a scaffold with specific pharmacophore-relevant characteristics: only one hydrogen bond donor (vs. two for diacids), three rotatable bonds (vs. fewer in simpler analogs), and a balanced LogP of 1.3 that differs substantially from both more polar diacid analogs and less polar monoacid comparators [1]. These computed property differences—LogP, HBD count, and rotatable bond count—translate directly to divergent solubility, permeability, and metabolic stability profiles in lead optimization programs, a principle established through systematic bioisostere evaluation in drug discovery [2]. Substituting any close analog alters at least two key physicochemical parameters, which can shift a compound out of desired drug-like property space.

Procurement-Relevant Differentiators of 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic Acid: A Quantitative Evidence Guide


LogP Differentiator: Precise Lipophilicity Control for Blood-Brain Barrier Penetration Optimization

The compound exhibits a computed XLogP3-AA value of 1.3 [1]. In comparison, the non-gem-dimethyl analog 1,1-cyclobutanedicarboxylic acid has a reported LogP of 0.124–0.33 [2], and the gem-dimethyl diacid 3,3-dimethylcyclobutane-1,1-dicarboxylic acid has a LogP of 0.96 [3]. A closely related monoacid, 3,3-dimethylcyclobutane-1-carboxylic acid, shows a LogP of 1.51 [4]. This places the target compound in a logP window (~1.3) that is considered ideal for balancing passive permeability and aqueous solubility in CNS-targeted programs, a property not achieved by any of the above comparators.

CNS drug design lipophilicity optimization ADME property tuning

Hydrogen Bond Donor (HBD) Count: Single Donor Enables Oral Bioavailability Compliance While Maintaining Pharmacophore Versatility

The target compound has exactly one hydrogen bond donor (the free carboxylic acid) [1]. The diacid analog 1,1-cyclobutanedicarboxylic acid has two HBDs, and 3,3-dimethylcyclobutane-1,1-dicarboxylic acid also has two HBDs [2]. In the broadly applied Lipinski Rule of Five, HBD count ≤5 is required; however, for oral CNS drugs, a more stringent HBD ≤1 is often preferred. The single HBD of the target compound keeps it within this stricter CNS space while the monoester group retains a hydrogen bond acceptor for target engagement, giving it a differentiated advantage over the diacid analogs for oral bioavailability programs.

oral drug design Rule of Five compliance pharmacophore optimization

Rotatable Bond Count: Enhanced Conformational Flexibility for Induced-Fit Target Binding

The compound possesses 3 rotatable bonds (the carboxylic acid C–O, the ester C–O, and the ester O–CH₃) [1]. In contrast, the diacid analog 3,3-dimethylcyclobutane-1,1-dicarboxylic acid has only 2 rotatable bonds (two C–O single bonds from the symmetric carboxylic acid groups) [2]. The additional rotatable bond in the target compound arises from the asymmetric monoester–monoacid substitution pattern and provides enhanced conformational sampling capacity during protein-ligand binding, a documented advantage for induced-fit target engagement scenarios [3].

target binding conformational sampling induced-fit optimization

Differentiated Carboxyl Functionality: Orthogonal Reactivity for Selective Sequential Derivatization in Parallel Synthesis

The target compound features two chemically distinct carboxyl functionalities: a free carboxylic acid (–COOH) and a methyl ester (–COOCH₃) [1]. The diacid comparator 1,1-cyclobutanedicarboxylic acid possesses two identical –COOH groups [2], while the diester dimethyl cyclobutane-1,1-dicarboxylate has two identical –COOCH₃ groups [3]. This inherent orthogonality eliminates the need for a mono-protection/deprotection sequence before selective derivatization. In a typical two-step amidation or esterification workflow, the target compound saves 2 synthetic steps (protect then deprotect) compared to the symmetric diacid, directly reducing synthesis time and the associated material loss (~10-20% cumulative yield loss per step, estimated) [4].

orthogonal protection-free synthesis parallel library design SAR exploration efficiency

Optimal Research and Industrial Application Scenarios for 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic Acid


CNS Drug Lead Optimization Requiring Balanced LogP and Single HBD Compliance

Medicinal chemistry teams developing orally bioavailable CNS drug candidates face strict property requirements. The target compound's XLogP3-AA of 1.3 and single HBD place it within the narrow CNS-desirable property window, outperforming both the more polar diacid analogs (LogP 0.12–0.96; HBD = 2) and the more lipophilic monoacid comparator (LogP 1.51) studied in cross-comparable databases [1]. Procurement of this building block for CNS library synthesis eliminates the need for property-tuning modifications after scaffold incorporation, accelerating the hit-to-lead timeline.

Parallel Library Synthesis via Protection-Free Orthogonal Derivatization

In high-throughput medicinal chemistry environments, synthetic efficiency determines library throughput. The target compound's two chemically distinct carboxyl groups (–COOH and –COOCH₃) provide orthogonal reactivity without protection/deprotection sequences, as established by structural comparison with symmetric diacid and diester analogs [2]. Research groups employing this scaffold in amide or ester library synthesis are positioned to generate derivatives in fewer synthetic steps, reducing per-compound synthesis time and minimizing yield losses inherent to multi-step protection strategies.

Diastereoselective Scaffold Construction for RORγt Inverse Agonist and Related GPCR Programs

The cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, of which the target compound is a gem-dimethyl-substituted member, has been validated in the scalable synthesis of TAK-828F, a potent RORγt inverse agonist, where diastereoselective reduction and stereochemical control were critical to achieving process-scale viability [3]. Procurement of the target compound supports programs requiring conformationally rigid, substituted cyclobutane cores with defined stereochemistry for receptor modulation.

Chiral Building Block Supply for Enantioselective Synthesis and Asymmetric Catalysis Research

When sourced in enantiomerically pure forms (e.g., (1R,3R)- or (1R,3S)-configurations), the compound serves as a high-value intermediate for asymmetric synthesis of pharmaceuticals and fine chemicals, with reported optical purity specifications of ≥95% from specialized suppliers . The rigid cyclobutane backbone combined with gem-dimethyl steric influence provides controlled reactivity in stereoselective transformations, making procurement of defined-stereochemistry batches essential for asymmetric catalysis and chiral medicinal chemistry research programs.

Quote Request

Request a Quote for 1-(Methoxycarbonyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.